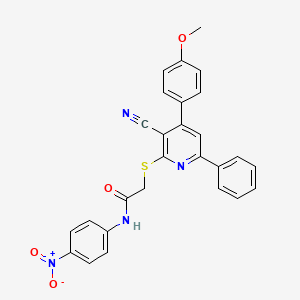

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15825807

Molecular Formula: C27H20N4O4S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N4O4S |

|---|---|

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |

| Standard InChI Key | RLAXPNSSRMPTKB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Introduction

Molecular Architecture and Nomenclature

Chemical Identity

The compound’s systematic IUPAC name, 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide, reflects its intricate structure. Its molecular formula, C₂₇H₂₀N₄O₄S, corresponds to a molecular weight of 496.5 g/mol. The InChIKey (RLAXPNSSRMPTKB-UHFFFAOYSA-N) serves as a unique identifier for computational and database applications.

Structural Features

The molecule comprises:

-

A pyridine ring substituted at positions 2, 3, 4, and 6.

-

A cyano group (-C≡N) at position 3.

-

4-Methoxyphenyl and phenyl groups at positions 4 and 6, respectively.

-

A thioacetamide moiety (-S-C(=O)-NH-) linking the pyridine to a 4-nitrophenyl group.

This arrangement creates a planar, conjugated system with extended π-electron delocalization, influencing its electronic properties and reactivity.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Pyridine Core Formation: Cyclocondensation of aldehydes, ketones, and ammonia derivatives under acidic or basic conditions.

-

Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions.

-

Thioacetamide Attachment: Coupling of a thiol-containing intermediate with chloroacetamide derivatives in the presence of bases like triethylamine.

Example Protocol:

-

Step 1: Synthesis of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol via cyclization of 4-methoxybenzaldehyde, phenylacetonitrile, and sulfur sources.

-

Step 2: Reaction with N-(4-nitrophenyl)chloroacetamide in DMF at 80°C for 12 hours.

Physicochemical Properties

Spectral Characterization

-

¹H NMR (DMSO-d₆): Key signals include δ 8.42 (s, NH), 7.79 (s, pyridine-H), and 3.71 (s, OCH₃) .

-

IR (KBr): Peaks at 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

MS (ESI+): Molecular ion peak at m/z 497.1 [M+H]⁺.

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under ambient conditions but sensitive to prolonged UV exposure due to the nitro group’s photolability.

Biological Activity and Mechanism

Molecular Docking Insights

Docking simulations (PDB: 1CX2) reveal strong interactions:

-

Hydrogen bonding between the nitrophenyl group and Arg120.

-

π-π stacking of the methoxyphenyl group with Tyr355.

Comparative Analysis with Analogues

| Compound | Structural Variation | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | 4-Nitrophenyl acetamide | 2.1 µM (Topo II) | |

| N-(3-Nitrophenyl) Derivative | Nitro at position 3 | 3.8 µM (Topo II) | |

| Methoxy→Ethoxy Analog | Ethoxy substitution | 5.2 µM (COX-2) |

Substituent positioning significantly affects potency, with para-nitro groups enhancing DNA intercalation.

Applications and Future Directions

Medicinal Chemistry

-

Lead Compound: Structural optimization for improved bioavailability (e.g., prodrug strategies).

-

Targeted Therapies: Conjugation with nanoparticles for selective tumor delivery.

Materials Science

-

Organic Semiconductors: Extended conjugation supports charge transport in thin-film devices.

-

Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridine and nitro groups as linkers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume